Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate
Description
Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate is a substituted benzimidazole derivative characterized by a fused bicyclic aromatic system (benzene fused to imidazole) with a methyl ester group at position 2 and an ethyl substituent at position 6 (Figure 1). This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
For instance, describes the synthesis of Methyl 6-(propylsulfinyl)-1H-benzo[d]imidazole-2-carboxylate (2t) using flash column chromatography, yielding 85% of a white solid with ESI-MS [M+H]⁺ = 282 m/z .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 6-ethyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-7-4-5-8-9(6-7)13-10(12-8)11(14)15-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZXIXIXFEEXHMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions, which are efficient and cost-effective. These reactions typically involve the condensation of 1,2-diketones, ammonium acetate, and aldehydes under solvent-based or green chemistry conditions . Catalysts such as Ce@STANPs/ZrO2 in water have been used to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate has shown promising cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms that include cell cycle arrest and modulation of apoptotic pathways .
Table 1: Cytotoxicity Data
The compound's effectiveness was compared to standard chemotherapeutics, demonstrating comparable potency, particularly in hepatocellular carcinoma models.
Antimicrobial Properties
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits significant antibacterial effects, particularly against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 5.19 |
| This compound | Escherichia coli | 8.00 |
| Standard Drug (Fluconazole) | Candida albicans | 8.16 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of various benzimidazole derivatives, this compound was found to significantly inhibit cell proliferation in HepG2 cells. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, indicating its potential as a therapeutic agent against liver cancer .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results indicated that it effectively inhibited growth at low concentrations, outperforming several conventional antibiotics in specific assays .
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. It often acts by inhibiting enzymes or interfering with cellular pathways, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzimidazole core allows for extensive functionalization, influencing physicochemical properties and reactivity. Below is a comparative analysis of Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate with structurally related analogs:
Key Observations:
Synthetic Yields: Methyl 6-(propylsulfinyl)-1H-benzo[d]imidazole-2-carboxylate (2t) was synthesized with an 85% yield via flash chromatography, suggesting efficient protocols for sulfinyl-substituted analogs . No yield data is available for the ethyl-substituted compound.
Mass Spectrometry :
- The propylsulfinyl analog (2t) shows a higher [M+H]⁺ (282 m/z) due to the sulfur atom’s mass contribution, while the ethyl derivative’s lower molecular weight aligns with its simpler substituent .
Biological Activity
Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate is a notable compound within the benzimidazole family, recognized for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure featuring a benzimidazole ring substituted with an ethyl group at the 6-position and a methyl ester at the 2-position. Its molecular formula is C12H13N3O2, with a molecular weight of approximately 219.25 g/mol. This structural configuration contributes to its distinct biological activities.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. A study evaluated its in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, revealing promising results.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Antibacterial |
| Escherichia coli | 64 | Antibacterial |
| Candida albicans | 128 | Antifungal |
| Pseudomonas aeruginosa | 256 | Antibacterial |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Antiviral Properties
Research has highlighted the antiviral potential of this compound. Studies suggest that compounds within this class can inhibit viral replication by targeting specific viral enzymes or pathways. For instance, its activity against certain strains of influenza virus has been documented, showcasing its potential as a therapeutic agent in viral infections .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF7 cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Inhibition of cell proliferation |
| A549 | 25 | Cell cycle arrest |
The IC50 values indicate that this compound has effective cytotoxicity against these cancer cell lines .
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A comprehensive evaluation revealed that this compound exhibited significant activity against multi-drug resistant strains of bacteria, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios .
- Cancer Cell Line Study : In a comparative analysis with other benzimidazole derivatives, this compound showed superior efficacy in inducing apoptosis in breast cancer cells, highlighting its therapeutic promise .
- Viral Inhibition Research : A study focusing on the compound's mechanism revealed that it effectively inhibited viral entry into host cells, providing insights into its potential use in antiviral therapies .
Q & A
Q. Key Methodological Considerations :
- Monitor reaction progress using TLC or HPLC.
- Purify intermediates via recrystallization or column chromatography to avoid byproducts .
How are spectroscopic and crystallographic techniques applied to characterize this compound?
Basic Research Question
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the ester carbonyl (C=O) typically resonates at ~160–165 ppm in ¹³C NMR, while aromatic protons in benzoimidazole appear as multiplets between 7.0–8.5 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 235.0984 for C₁₁H₁₁N₂O₂⁺) .
- Crystallography :
How do structural modifications (e.g., substituent position) influence the biological activity of benzoimidazole derivatives?
Advanced Research Question
- Structure-Activity Relationship (SAR) :
- Substituents at the 6-position (e.g., ethyl, halogen) enhance lipophilicity and binding affinity. For example, 6-chloro derivatives show improved EGFR inhibition compared to unsubstituted analogs .
- Electron-withdrawing groups (e.g., -CF₃) at the 7-position increase metabolic stability but may reduce solubility .
- Methodological Validation :
- Perform in-silico docking (e.g., AutoDock Vina) to predict binding poses with targets like EGFR .
- Validate SAR via in-vitro assays (e.g., cytotoxicity testing against cancer cell lines) .
What computational strategies are used to predict pharmacokinetic and toxicity profiles of benzoimidazole analogs?
Advanced Research Question
- ADMET Analysis :
- Use SwissADME to predict bioavailability (% oral absorption >60% for logP <5) .
- ProTox-II assesses hepatotoxicity risks; benzoimidazoles with polar substituents (e.g., -OH) often show lower toxicity .
- Docking Studies :
- Molecular dynamics simulations (e.g., GROMACS) evaluate ligand-protein stability. For example, 6-ethyl derivatives may form hydrophobic interactions with kinase active sites .
How can researchers resolve contradictory data in spectroscopic or crystallographic analyses?
Advanced Research Question
- Contradictory NMR Assignments :
- Compare with literature data for similar compounds (e.g., 7-trifluoromethyl derivatives in ).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Crystallographic Ambiguities :
What are the challenges in achieving regioselectivity during benzoimidazole synthesis?
Advanced Research Question
- Regioselective Functionalization :
- Optimize stoichiometry (e.g., excess alkylating agents for mono-substitution) .
- Employ scavengers (e.g., polymer-supported reagents) to remove unreacted intermediates .
How can crystallographic data enhance the understanding of intermolecular interactions in benzoimidazole derivatives?
Advanced Research Question
- Packing Analysis :
- Void Visualization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
